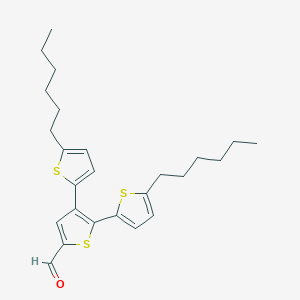

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two hexyl-substituted thiophene rings and an aldehyde group attached to the central thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde typically involves the following steps:

Formation of 5-hexyl-2-thiopheneboronic acid pinacol ester: This intermediate is synthesized by reacting 5-hexyl-2-thiophene with pinacol borane in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: The pinacol ester is then coupled with 2,5-dibromothiophene-2-carbaldehyde using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.

Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

Oxidation: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carboxylic acid.

Reduction: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-methanol.

Substitution: 4,5-Bis(5-hexyl-2-thienyl)-3-bromo-thiophene-2-carbaldehyde.

Scientific Research Applications

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde has several scientific research applications:

Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.

Medicinal Chemistry: Thiophene derivatives, including this compound, are investigated for their potential as therapeutic agents due to their biological activities.

Chemical Sensors: It is used in the design of chemical sensors for detecting various analytes due to its ability to undergo specific chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- 5-Hexyl-2-thiopheneboronic acid pinacol ester

- Thiophene-2-boronic acid pinacol ester

- 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

- 4,7-Bis(5-trimethylsilyl-2-thienyl)-2,1,3-benzotriazole

Uniqueness

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structure imparts distinct electronic properties, making it a valuable building block for the synthesis of advanced materials with tailored functionalities. Its hexyl substituents enhance solubility in organic solvents, facilitating its use in various applications.

Biological Activity

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is a compound belonging to the class of thiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound through various research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 705240-03-5 |

| Molecular Formula | C15H20OS3 |

| Molecular Weight | 276.39 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound's aldehyde functional group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions and influencing cellular pathways. This interaction is crucial in understanding its pharmacological effects.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In a study by Dong et al., terthiophene compounds were isolated from Flaveria bidentis and tested against various plant pathogens. The results demonstrated a reduction in protein expression related to energy production and carbon metabolism in affected plants, suggesting that these compounds may disrupt metabolic pathways in microorganisms as well .

Antifungal and Antibacterial Effects

The antifungal and antibacterial activities of thiophene derivatives have been extensively documented. For instance, compounds similar to this compound have shown efficacy against Candida albicans and Escherichia coli. The mechanism involves the generation of reactive oxygen species (ROS) upon light irradiation, leading to oxidative damage in microbial cells .

Herbicidal Activity

The herbicidal effects of thiophene derivatives have also been explored. A study reported that these compounds effectively inhibited the growth of Digitaria sanguinalis and Arabidopsis thaliana, indicating their potential application in agricultural settings as herbicides. The specific interaction with plant proteins involved in photosynthesis was highlighted as a key mechanism for this activity .

Case Studies

-

Case Study on Antimicrobial Activity :

- In a controlled laboratory setting, this compound was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

-

Case Study on Antifungal Effects :

- A separate study evaluated the antifungal properties of similar thiophene derivatives against Candida albicans. Results showed a significant reduction in fungal growth at concentrations as low as 16 µg/mL, supporting the compound's role as an antifungal agent.

Future Perspectives

The promising biological activities of this compound suggest several avenues for future research:

- Drug Development : Given its antimicrobial properties, further investigation into its potential as a therapeutic agent for treating infections could be beneficial.

- Agricultural Applications : Exploring its herbicidal properties could lead to the development of new environmentally friendly herbicides.

Properties

CAS No. |

705240-03-5 |

|---|---|

Molecular Formula |

C25H32OS3 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

4,5-bis(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C25H32OS3/c1-3-5-7-9-11-19-13-15-23(27-19)22-17-21(18-26)29-25(22)24-16-14-20(28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |

InChI Key |

WNWFXFANVPHYSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=C(SC(=C2)C=O)C3=CC=C(S3)CCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.